2-(2-アミノエチルスルファニルメチルスルファニル)エタンアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

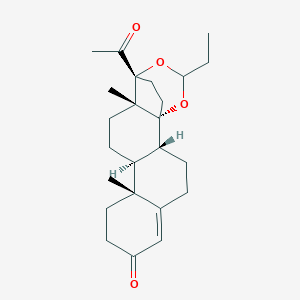

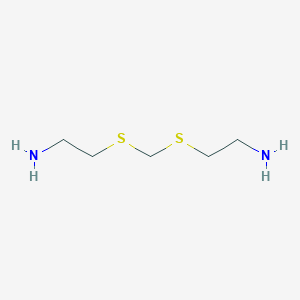

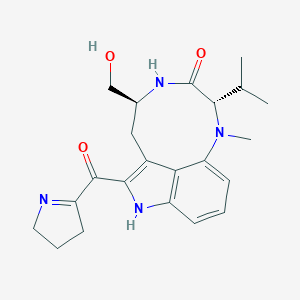

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is a compound that can be utilized in the synthesis of various chemical sensors. The compound is characterized by the presence of aminoethylsulfanyl groups, which are known to interact with metal ions. This interaction is particularly useful in the development of sensors for detecting specific metal ions in solutions.

Synthesis Analysis

The synthesis of related compounds, such as 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine, involves a conventional two-step synthetic approach. This method is efficient and simple, allowing for the rapid preparation of compounds with potential applications in fluorometric sensing. The synthesis process is designed to introduce functional groups that can interact with metal ions, such as mercury(II), leading to the development of selective sensors .

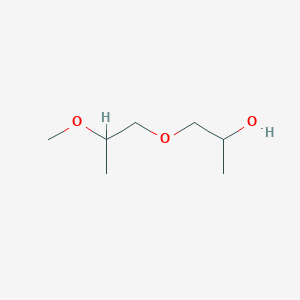

Molecular Structure Analysis

The molecular structure of compounds like 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is crucial for their function as sensors. The presence of aminoethylsulfanyl groups is key to the selective interaction with metal ions. The structure allows for the discrimination of mercury(II) ions from other competing metal ions, which is essential for the specificity of the sensor .

Chemical Reactions Analysis

The chemical reactions involving 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its derivatives are primarily focused on their interaction with metal ions. For instance, the compound mentioned in the first paper exhibits on-off Hg2+ fluorescence quenching behavior. This behavior is indicative of a specific and sensitive reaction between the compound and mercury(II) ions, which can be exploited for detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine derivatives are tailored to enhance their performance as sensors. The fluorometric sensor described in the first paper demonstrates high sensitivity and selectivity in aqueous acetonitrile solutions. It has a detection limit of 7nM or 1.4 ppb and a working range of 1.8-15 ppb, which are important parameters for practical applications in metal ion detection .

科学的研究の応用

γ-グルタミルシステインシンテターゼの阻害

2-(2-アミノエチルスルファニルメチルスルファニル)エタンアミン: は、γ-グルタミルシステインシンテターゼの潜在的な阻害剤として同定されています 。この酵素はグルタチオン生合成経路において非常に重要であり、細胞の解毒と抗酸化防御機構に重要な役割を果たしています。この酵素を阻害することにより、研究者は、酸化ストレスや薬物耐性など、さまざまな細胞プロセスにおけるグルタチオンレベルの低下による影響を研究することができます。

作用機序

Target of Action

The primary target of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is γ-glutamylcysteine synthetase , the first enzyme in the glutathione biosynthesis pathway . This enzyme plays a crucial role in the production of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species.

Mode of Action

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine interacts with its target enzyme by acting as a potential inhibitor . This means it binds to the enzyme and reduces its activity, thereby decreasing the production of glutathione.

Biochemical Pathways

By inhibiting γ-glutamylcysteine synthetase, 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine affects the glutathione biosynthesis pathway . This can lead to a decrease in the levels of glutathione in the cell, which may affect various downstream effects such as the cell’s ability to detoxify harmful compounds and resist oxidative stress.

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and dmso (when heated) suggests that it may be well-absorbed and distributed in the body

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine. For instance, the compound’s solubility and stability might be affected by changes in temperature . .

特性

IUPAC Name |

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNRRILYMLFXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)